![molecular formula C6H12ClN B11756605 2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
2-Azabicyclo[3.1.1]heptane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azabicyclo[3.1.1]heptane hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure. This compound is of significant interest in medicinal chemistry due to its unique structural properties, which make it a valuable scaffold for drug development. The bicyclic framework provides rigidity and a defined spatial arrangement, which can be advantageous in the design of bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[3.1.1]heptane hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent. The reaction proceeds under mild conditions and results in the formation of the desired amine as a free base .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized to avoid the need for column chromatography at any step. This approach allows for the efficient production of large quantities of the compound. For example, the hydrochloride salt of the compound can be obtained by adding hydrochloric acid in dioxane and evaporating the mixture to yield the crystalline product .
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[3.1.1]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen atom or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Azabicyclo[3.1.1]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Azabicyclo[3.1.1]heptane hydrochloride involves its interaction with specific molecular targets within biological systems. The compound’s rigid bicyclic structure allows it to fit into binding sites of enzymes or receptors with high specificity. This interaction can modulate the activity of these targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2-Azabicyclo[3.1.1]heptane hydrochloride can be compared with other similar compounds, such as:
3-Azabicyclo[3.1.1]heptane: This compound has a similar bicyclic structure but differs in the position of the nitrogen atom.
Bicyclo[3.1.1]heptane: Lacks the nitrogen atom, making it less versatile in terms of chemical reactivity.
Piperidine: A six-membered ring containing a nitrogen atom, but lacks the rigidity and defined spatial arrangement of the bicyclic structure.
The uniqueness of this compound lies in its combination of a rigid bicyclic framework and the presence of a nitrogen atom, which provides a balance of stability and reactivity that is valuable in various applications .
Properties
Molecular Formula |
C6H12ClN |
|---|---|
Molecular Weight |
133.62 g/mol |
IUPAC Name |
2-azabicyclo[3.1.1]heptane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-2-7-6-3-5(1)4-6;/h5-7H,1-4H2;1H |
InChI Key |
LJXVTNBUFMWFLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2CC1C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methoxybenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11756529.png)
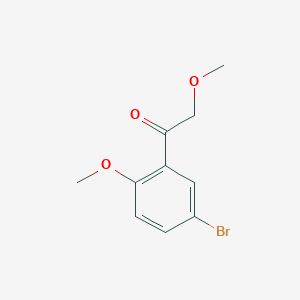
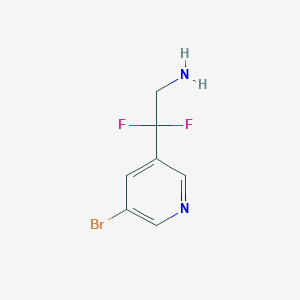
![[5-(Trifluoromethylsulfanyl)-3-pyridyl]methanamine](/img/structure/B11756547.png)
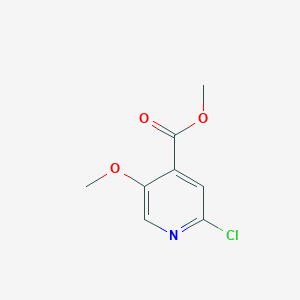
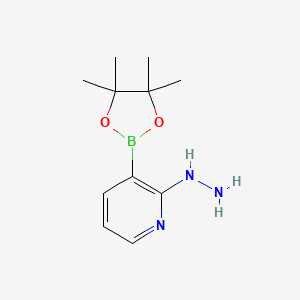
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
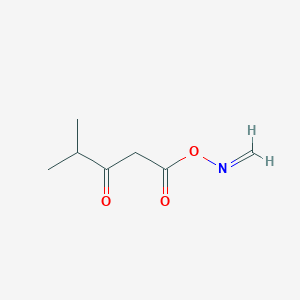
![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
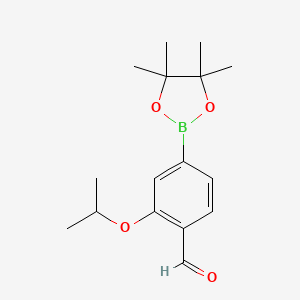
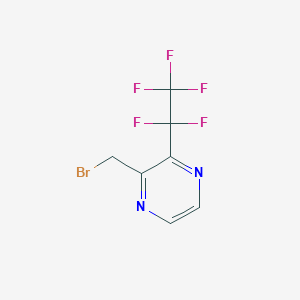
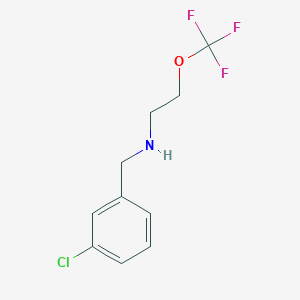
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanal](/img/structure/B11756642.png)
